1,3-Oxathiolane, 2-methoxy- 1,3-Oxathiolane, 2-methoxy-
Brand Name: Vulcanchem
CAS No.: 102675-57-0
VCID: VC18870078
InChI: InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

1,3-Oxathiolane, 2-methoxy-

CAS No.: 102675-57-0

Cat. No.: VC18870078

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

1,3-Oxathiolane, 2-methoxy- - 102675-57-0

Specification

CAS No. 102675-57-0
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name 2-methoxy-1,3-oxathiolane
Standard InChI InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3
Standard InChI Key XWUIYAJPTPBAGY-UHFFFAOYSA-N
Canonical SMILES COC1OCCS1

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The core structure of 2-methoxy-1,3-oxathiolane consists of a five-membered ring with oxygen at position 1, sulfur at position 3, and a methoxy group (-OCH3_3) at position 2 . The ring adopts a puckered conformation to alleviate torsional strain, as evidenced by nuclear magnetic resonance (NMR) studies on analogous 1,3-oxathiolanes . The methoxy substituent introduces steric and electronic effects that influence the compound’s reactivity and stability.

Table 1: Key Structural Descriptors of 2-Methoxy-1,3-Oxathiolane

PropertyValueSource
Molecular FormulaC4H8O2S\text{C}_4\text{H}_8\text{O}_2\text{S}
Molecular Weight120.17 g/mol
IUPAC Name2-Methoxy-1,3-oxathiolane
SMILESCOC1OCCS1
InChIKeyXWUIYAJPTPBAGY-UHFFFAOYSA-N
Exact Mass120.0245 Da

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating the conformational dynamics of 1,3-oxathiolanes. For 2-substituted derivatives, the chemical shift of the methoxy protons (δ3.33.5ppm\delta \approx 3.3–3.5 \, \text{ppm}) and the ring protons (δ4.05.0ppm\delta \approx 4.0–5.0 \, \text{ppm}) reflect the anisotropic environment created by the sulfur atom . The deshielding effect of sulfur enhances the resolution of diastereotopic protons in the 1H^1\text{H}-NMR spectrum, enabling precise stereochemical assignments .

Synthetic Routes and Methodological Advances

Catalytic Cyclization Strategies

A patented method for synthesizing 1,3-oxathiolane derivatives involves the cyclocondensation of aldehydes with 2-mercaptoethanol in the presence of acidic catalysts . For 2-methoxy-1,3-oxathiolane, benzaldehyde derivatives substituted with methoxy groups may serve as precursors. The reaction proceeds via thioacetal intermediate formation, followed by intramolecular cyclization (Figure 1) .

RCHO+HSCH2CH2OHH+R-Oxathiolane+H2O\text{RCHO} + \text{HSCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{R-Oxathiolane} + \text{H}_2\text{O}

Figure 1: Generalized synthesis of 1,3-oxathiolanes from aldehydes and 2-mercaptoethanol .

Optimization of Reaction Conditions

The use of pyridinium hydrochloride as a catalyst enhances reaction efficiency by facilitating proton transfer during cyclization . Yields are maximized under anhydrous conditions at temperatures between 60–80°C, with aromatic aldehydes exhibiting higher reactivity compared to aliphatic counterparts . For 2-methoxy derivatives, electron-donating groups on the aldehyde stabilize the transition state, reducing side reactions such as oligomerization .

Physicochemical Properties and Computational Insights

Thermodynamic and Solubility Profiles

The computed partition coefficient (XLogP3-AA=0.6\text{XLogP3-AA} = 0.6) indicates moderate hydrophobicity, suggesting preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The absence of hydrogen bond donors and presence of three acceptors contribute to its miscibility with organic solvents .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA0.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Conformational Free Energy Analysis

The puckered ring conformation of 1,3-oxathiolanes results in a conformational free energy (ΔG\Delta G^\circ) of approximately 3.2kcal/mol3.2 \, \text{kcal/mol} . The methoxy group at C2 introduces additional steric hindrance, increasing the energy barrier for ring inversion by 0.8kcal/mol0.8 \, \text{kcal/mol} compared to unsubstituted analogs . Density functional theory (DFT) calculations corroborate these findings, predicting a chair-like geometry with axial methoxy orientation .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The sulfur atom in 1,3-oxathiolanes facilitates coordination to transition metals, enabling their use as ligands in asymmetric hydrogenation reactions. For example, rhodium complexes of 2-methoxy-1,3-oxathiolane derivatives have achieved enantiomeric excesses (ee) >90% in the reduction of α,β-unsaturated ketones .

Intermediate in Heterocyclic Chemistry

2-Methoxy-1,3-oxathiolane serves as a precursor to thioglycosides and thioesters via ring-opening reactions. Treatment with Grignard reagents yields thioethers, while oxidation with meta-chloroperbenzoic acid (mCPBA) produces sulfoxide derivatives .

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